Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid is a bicyclic compound characterized by a unique tricyclic structure that consists of eight carbon atoms, ten hydrogen atoms, and two oxygen atoms, with the molecular formula C8H10O2. The compound is notable for its distinctive arrangement of carbon atoms which forms a rigid framework, contributing to its chemical properties and reactivity. The carboxylic acid functional group at the 3-position enhances its potential for various
Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid exhibits various biological activities:
Several methods exist for synthesizing tricyclo[2.2.1.02,6]heptane-3-carboxylic acid:
Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid has several applications:
Research into the interactions of tricyclo[2.2.1.02,6]heptane-3-carboxylic acid with biological systems has revealed:
Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid shares structural similarities with several other compounds but is unique due to its specific tricyclic structure and functional groups:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tricyclo[2.2.1.0(2,6)]heptane | C7H10 | Lacks carboxylic acid functionality |
| 2,3-Dimethyltricyclo[2.2.1.0(2,6)]heptane | C10H14O2 | Contains additional methyl groups |
| Quadricyclane | C10H12 | Features a different bicyclic arrangement |
| Tricyclo[4.1.0(2,7)]heptane | C7H10 | Different connectivity and ring structure |
The uniqueness of tricyclo[2.2.1.02,6]heptane-3-carboxylic acid lies in its specific arrangement of carbon atoms along with the presence of the carboxylic acid group which significantly influences its reactivity and biological activity compared to similar compounds.
The crystallographic investigation of tricyclo[2.2.1.02,6]heptane-3-carboxylic acid reveals a remarkably rigid molecular framework characterized by three interconnected ring systems [1] [2]. The compound crystallizes with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16-138.17 g/mol, as confirmed by multiple analytical sources [1] [3] [2]. The CAS registry number 697-56-3 uniquely identifies this specific tricyclic carboxylic acid derivative [1] [3] [2].
X-ray crystallographic analysis demonstrates that the tricyclic framework imposes severe geometric constraints on the molecular structure [4]. The carbon-carbon bonds within the ring system exhibit lengths ranging from 1.509 to 1.518 Å for standard ring bonds, while the bridge bonds extend to 1.530-1.560 Å due to the strained geometry [4]. These bond lengths are comparable to those observed in related nortricyclane derivatives, where similar structural motifs have been characterized through single-crystal diffraction studies [4].
The three-membered ring component of the tricyclic system exhibits characteristic bond angles of 59.8-60.1°, significantly deviated from the tetrahedral angle due to ring strain [4]. This geometric distortion is fundamental to the stability and reactivity profile of the compound. The endocyclic angles of the five-membered rings vary from 97.2 to 107.6°, with the smallest angles occurring at specific positions where maximum strain concentration is observed [4].
The carboxylic acid functionality maintains its expected planar geometry with C=O bond lengths of approximately 1.210±0.005 Å and C-O bond lengths of 1.320±0.010 Å [5]. The carbonyl stretching frequency appears at characteristic values around 1767.9 cm⁻¹ in theoretical calculations, confirming the integrity of the carboxyl group despite the strained molecular environment [5].
Crystallographic studies reveal that the melting point of tricyclo[2.2.1.02,6]heptane-3-carboxylic acid ranges from 47-52°C [3], indicating relatively low thermal stability compared to more extended aromatic systems. This thermal behavior reflects the balance between molecular rigidity from the tricyclic framework and destabilization from accumulated ring strain.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀O₂ | PubChem, AIF Chem [1] [2] |
| Molecular Weight (g/mol) | 138.16-138.17 | PubChem, Sigma-Aldrich [3] [2] |
| CAS Registry Number | 697-56-3 | Multiple sources [1] [3] [2] |
| Melting Point (°C) | 47-52 | Sigma-Aldrich [3] |
| IUPAC Name | tricyclo[2.2.1.0²,⁶]heptane-3-carboxylic acid | Multiple sources [1] [3] [2] |
| InChI Key | HUVFUOHAFNPPOE-UHFFFAOYSA-N | Multiple sources [1] [3] [2] |
The crystallographic data indicates that intermolecular interactions play a crucial role in crystal packing arrangements [6]. The carboxylic acid groups participate in hydrogen bonding networks that stabilize the crystal lattice, with O-H···O interactions being the predominant stabilizing force [7] [8]. These hydrogen bonding patterns create extended networks throughout the crystal structure, contributing to the overall stability of the solid-state form.
Advanced crystallographic techniques have revealed that the tricyclic framework exhibits minimal conformational flexibility in the solid state [9] [6]. The rigid geometry imposed by the three-ring system severely restricts molecular motion, resulting in well-defined atomic positions with relatively small thermal displacement parameters [9]. This rigidity contrasts sharply with more flexible molecular systems and represents a key characteristic of highly bridged polycyclic compounds.
The conformational behavior of tricyclo[2.2.1.02,6]heptane-3-carboxylic acid presents a striking contrast between solution and solid-state environments. In the crystalline state, the molecule adopts a highly constrained conformation dictated by the tricyclic framework geometry and intermolecular packing forces [10] [11]. The rigid nature of the tricyclic system severely limits conformational freedom, with the primary flexibility residing in the orientation of the carboxylic acid group relative to the carbon framework.
Nuclear magnetic resonance studies reveal that solution-phase conformational dynamics are significantly restricted compared to more flexible molecular systems [10] [12]. The tricyclic framework acts as a conformational anchor, preventing large-amplitude motions that might be observed in less constrained molecules. Solid-state NMR spectroscopy demonstrates that the ¹³C chemical shifts of the tricyclic carbons remain relatively invariant across different temperature ranges, indicating minimal conformational exchange in the solid state [7].
Molecular dynamics simulations of related tricyclic systems indicate that conformational flexibility is primarily localized to peripheral substituents rather than the core framework [10] [13] [14]. For tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, the carboxyl group represents the primary site of conformational variability, with rotation around the C-COOH bond being the dominant conformational process. Energy barriers for this rotation are typically modest, ranging from 15-25 kcal/mol, allowing for reasonable conformational exchange at ambient temperatures [10].
The comparison between gas-phase, solution, and solid-state conformations reveals important insights into environmental effects on molecular geometry [10] [11]. In the gas phase, the molecule adopts its intrinsic minimum-energy conformation without external constraints. Solution-phase structures show modest deviations from the gas-phase geometry due to solvation effects, particularly around the polar carboxylic acid group. The solid-state conformation may deviate more significantly from the isolated molecule geometry due to crystal packing forces and intermolecular hydrogen bonding requirements [11].
Temperature-dependent studies demonstrate that conformational dynamics remain limited even at elevated temperatures [15] [7]. The high degree of conformational constraint imposed by the tricyclic framework means that thermal energy primarily manifests as increased vibrational motion rather than large-scale conformational changes. This behavior contrasts markedly with more flexible molecular systems that exhibit significant conformational exchange with increasing temperature [14].
Variable-temperature NMR experiments reveal that chemical shift changes are primarily attributable to vibrational averaging effects rather than conformational exchange [12] [7]. The ¹H NMR signals of the tricyclic protons show minimal temperature dependence, consistent with a rigid molecular framework. The carboxylic acid proton exhibits more significant temperature-dependent behavior due to exchange processes and hydrogen bonding interactions in solution [12].
The influence of solvent environment on conformational preferences has been investigated through comparative studies in different media [10]. Polar solvents stabilize conformations where the carboxylic acid group is oriented to maximize solvent interactions, while nonpolar solvents favor conformations that minimize the exposure of the polar functionality. These solvent effects are modest but measurable, reflecting the balance between intramolecular strain and intermolecular interactions.
Crystallographic analysis of polymorphic forms, where available, provides direct evidence for the limited conformational flexibility of the tricyclic framework [16] [17]. Different crystal forms typically exhibit only minor variations in molecular geometry, primarily involving small changes in the orientation of the carboxylic acid group. The core tricyclic framework remains essentially invariant across different polymorphic modifications [17].
The structural comparison between tricyclo[2.2.1.02,6]heptane-3-carboxylic acid and its simpler norbornane and norbornene analogues reveals the profound impact of additional ring fusion on molecular properties and behavior [18] [19] [20]. Norbornane (bicyclo[2.2.1]heptane) serves as the fundamental bicyclic framework, while the tricyclic system represents an extension through the addition of a three-membered ring bridge [18] [20].
The molecular dimensions and bond parameters show systematic variations across this series of compounds [21]. Norbornane exhibits C-C bond lengths averaging 1.548 Å, with the bridge bond C₁-C₇ measuring 1.560±0.024 Å [21]. The corresponding bond angles include ∠C₁-C₇-C₄ = 93.1±1.7° and a dihedral angle θ = 113.1±1.8° between the relevant planes [21]. These parameters establish the baseline geometry for the bicyclic framework.
The introduction of unsaturation in norbornene (bicyclo[2.2.1]hept-2-ene) modifies the geometric parameters while maintaining the overall bicyclic architecture [19] [21]. The C₁-C₂ bond length becomes 1.535 Å, the C₂=C₃ double bond measures 1.343 Å, and the bridge bond C₁-C₇ extends to 1.573±0.014 Å [21]. The bond angles adjust accordingly, with ∠C₁-C₇-C₄ = 94.1±3.0° and θ = 115.6±2.2° [21]. These changes reflect the geometric constraints imposed by the alkene functionality and associated ring strain.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Ring System | Melting Point (°C) | Key Structural Feature |
|---|---|---|---|---|---|
| Norbornane | C₇H₁₂ | 96.17 | Bicyclic bridged | 88 | Saturated bicyclic framework [18] |
| Norbornene | C₇H₁₀ | 94.15 | Bicyclic bridged with C=C | Not specified | Unsaturated bicyclic with strain [19] |
| Tricyclo[2.2.1.0²,⁶]heptane | C₇H₁₀ | 94.15 | Tricyclic bridged | Not specified | Additional three-membered ring [20] |
| Tricyclo[2.2.1.0²,⁶]heptane-3-carboxylic acid | C₈H₁₀O₂ | 138.16 | Tricyclic bridged with COOH | 47-52 | Carboxylic acid functionality [1] [3] |
The tricyclic framework of tricyclo[2.2.1.02,6]heptane introduces additional geometric constraints through the formation of a three-membered ring [4] [20]. This structural modification significantly increases molecular rigidity while introducing substantial ring strain. The three-membered ring exhibits characteristic C-C-C bond angles of approximately 60°, representing a significant deviation from tetrahedral geometry [4]. This geometric distortion propagates throughout the molecular framework, affecting bond lengths and angles in adjacent ring systems.
The impact of the carboxylic acid substituent in tricyclo[2.2.1.02,6]heptane-3-carboxylic acid introduces both electronic and steric effects that further modify the molecular properties [1] [5]. The carboxyl group adopts a planar geometry with standard bond parameters, but its attachment to the highly strained tricyclic framework creates unique electronic environments. The C=O stretching frequency in the carboxylic acid derivative appears at values characteristic of strained systems, reflecting the influence of the underlying framework [5].
Thermodynamic stability comparisons reveal significant differences across this series of compounds [22] [23]. Norbornane, with its saturated bicyclic structure, exhibits relatively high thermal stability with a melting point of 88°C [18]. The introduction of additional ring strain in the tricyclic system leads to reduced thermal stability, as evidenced by the lower melting point of 47-52°C for the carboxylic acid derivative [3]. This trend reflects the accumulated strain energy within the more highly constrained framework.
The reactivity profiles of these compounds show systematic variations related to their structural features [19]. Norbornene exhibits characteristic alkene reactivity enhanced by ring strain, making it highly reactive toward addition reactions [19]. The tricyclic framework introduces additional reaction pathways while modifying the reactivity of existing functional groups through strain effects and geometric constraints.
Electronic structure calculations reveal progressive changes in molecular orbital energies and distributions across this series [24]. The increased ring strain in the tricyclic system leads to higher ground-state energies and modified frontier orbital characteristics. These electronic changes manifest in altered chemical reactivity, spectroscopic properties, and thermodynamic parameters [24].
Vibrational spectroscopy provides diagnostic information for distinguishing between these structurally related compounds [5] [25]. The characteristic C-H stretching and bending modes show systematic shifts related to the degree of ring strain and molecular framework. The tricyclic system exhibits unique vibrational signatures that reflect its highly constrained geometry [25].
Crystallographic studies demonstrate that crystal packing arrangements vary significantly across this series due to differences in molecular shape and intermolecular interaction capabilities [6] [26]. The carboxylic acid functionality in tricyclo[2.2.1.02,6]heptane-3-carboxylic acid enables hydrogen bonding interactions that are absent in the hydrocarbon analogues, leading to distinct crystal structures and packing motifs [26] [27].